molecular formula C15H12N2O3 B12276162 1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid CAS No. 870002-06-5

1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12276162
CAS No.: 870002-06-5
M. Wt: 268.27 g/mol
InChI Key: PRIJQOZROYTGSF-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

The synthesis of 1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi. As an anti-inflammatory agent, it modulates the activity of enzymes involved in the inflammatory response. In cancer treatment, it induces apoptosis in cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

    2-Methylbenzimidazole: Known for its antifungal properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

    2-Phenylbenzimidazole: Used in sunscreen formulations. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

870002-06-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-benzyl-2-oxo-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c18-14(19)11-6-7-13-12(8-11)16-15(20)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19)

InChI Key

PRIJQOZROYTGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

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